
Methyl 1-amino-1H-indole-2-carboxylate
Overview
Description
Methyl 1-amino-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiviral Applications
Methyl 1-amino-1H-indole-2-carboxylate and its derivatives have been investigated for their potential as antiviral agents, particularly against HIV. Research has shown that indole-2-carboxylic acid derivatives can effectively inhibit the strand transfer of HIV-1 integrase, which is crucial for viral replication. For instance, a study highlighted the synthesis of a novel indole derivative that demonstrated significant inhibitory effects on integrase with an IC50 value of 0.13 μM, suggesting its potential as a scaffold for developing integrase inhibitors .
Table 1: Antiviral Efficacy of Indole Derivatives
Compound Name | IC50 Value (μM) | Mechanism of Action |
---|---|---|
Compound 3 | 0.13 | Inhibition of HIV-1 integrase strand transfer |
Compound 17a | 3.11 | Chelation with Mg²⁺ ions in integrase active site |
Cancer Therapeutics
In addition to antiviral applications, this compound has been explored for its anticancer properties. The compound's structural analogs have been developed to inhibit apoptosis signal-regulating kinase 1 (ASK1), implicated in various cancers. One derivative exhibited potent anti-ASK1 kinase activity and showed improved pharmacokinetic profiles in vivo, suggesting its potential utility in cancer therapy .
Case Study: ASK1 Inhibitors
A recent study optimized an indole-2-carboxamide derivative that demonstrated significant efficacy against ulcerative colitis (UC), a condition often associated with increased cancer risk. This compound not only inhibited ASK1 effectively but also improved disease symptoms in animal models .
Synthesis and Structural Modifications
The synthesis of this compound involves several methods, including multi-component reactions (MCRs) like the Ugi reaction, which allows for the efficient formation of diverse bioactive compounds. The flexibility and operational simplicity of these synthetic routes make them attractive for pharmaceutical applications .
Table 2: Synthetic Methods for Indole Derivatives
Synthesis Method | Description | Advantages |
---|---|---|
Ugi Reaction | One-pot condensation of amines, carbonyls, acids | High yield, operational simplicity |
Multi-component Reactions | Combines multiple reactants simultaneously | Versatile and efficient |
Properties
CAS No. |
1085941-28-1 |
---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 1-aminoindole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)9-6-7-4-2-3-5-8(7)12(9)11/h2-6H,11H2,1H3 |
InChI Key |
FPNFSSRDWCMONM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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